5-Chloro-2-hydroxy-3-iodobenzaldehyde
Overview
Description
5-Chloro-2-hydroxy-3-iodobenzaldehyde: is an organic compound with the molecular formula C7H4ClIO2 and a molecular weight of 282.46 g/mol . It is a derivative of benzaldehyde, characterized by the presence of chlorine, iodine, and hydroxyl functional groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 5-Chloro-2-hydroxy-3-iodobenzaldehyde typically begins with 5-chlorosalicylic acid.
Iodination: The chlorosalicylic acid undergoes iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the meta position relative to the hydroxyl group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the iodination and formylation steps to ensure high yield and purity.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-hydroxy-3-iodobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 5-Chloro-2-hydroxy-3-iodobenzoic acid.
Reduction: 5-Chloro-2-hydroxy-3-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Building Block: Serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: Utilized in biological studies to investigate the effects of halogenated benzaldehydes on biological systems.
Drug Development: Potential use in drug development due to its unique functional groups.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-iodobenzaldehyde involves its interaction with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The chlorine and iodine atoms can influence the compound’s electronic properties, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Hydroxy-3-iodobenzaldehyde: Lacks the chlorine atom, affecting its electronic properties and reactivity.
5-Chloro-3-iodosalicylaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity patterns.
Uniqueness: 5-Chloro-2-hydroxy-3-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRWUDUYCZRQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396213 | |
Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215124-03-1 | |
Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 215124-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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